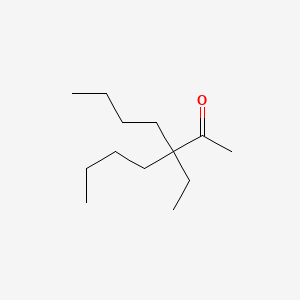
Methyl(diphenyl)(1-phenylethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)(1-phenylethoxy)silane is an organosilicon compound that features a silicon atom bonded to a methyl group, two phenyl groups, and a 1-phenylethoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)(1-phenylethoxy)silane typically involves the hydrosilylation of phenylacetylene with diphenylmethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)(1-phenylethoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes like this compound can reduce carbonyl compounds in the presence of a catalyst.
Substitution: Halogenating agents and strong acids can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)(1-phenylethoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Investigated for its potential use in modifying biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of Methyl(diphenyl)(1-phenylethoxy)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to electronegative groups, facilitates the transfer of hydride ions to electrophilic centers in organic molecules. This property makes it an effective reducing agent in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Similar in structure but lacks the 1-phenylethoxy group.
Triphenylsilane: Contains three phenyl groups instead of two.
Phenylsilane: Contains only one phenyl group and additional hydrogen atoms.
Uniqueness
Methyl(diphenyl)(1-phenylethoxy)silane is unique due to the presence of the 1-phenylethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized organic synthesis applications .
Eigenschaften
CAS-Nummer |
61418-99-3 |
|---|---|
Molekularformel |
C21H22OSi |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
methyl-diphenyl-(1-phenylethoxy)silane |
InChI |
InChI=1S/C21H22OSi/c1-18(19-12-6-3-7-13-19)22-23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI-Schlüssel |
VELJUSZFWBJYRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
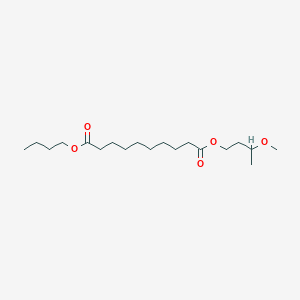
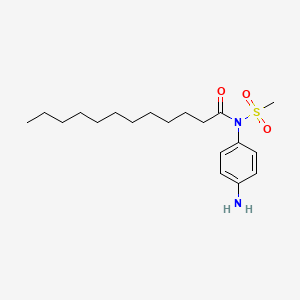

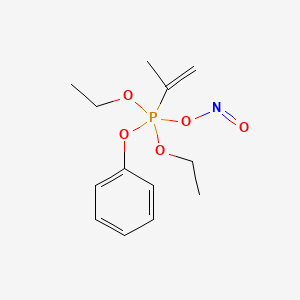
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
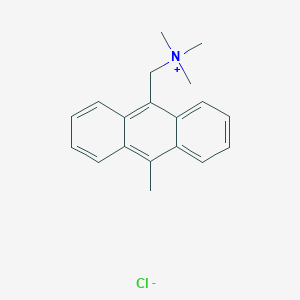
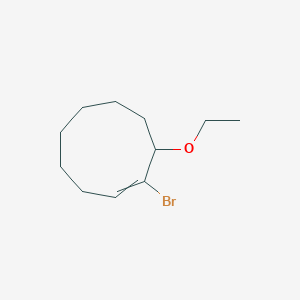
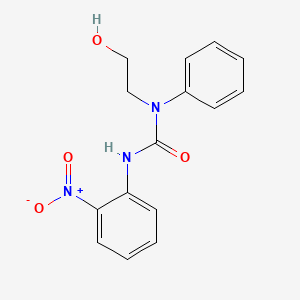

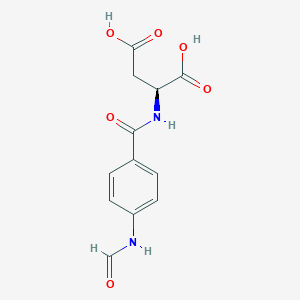
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
